![molecular formula C9H14ClN3 B1369474 N1-(6-Chloropyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine CAS No. 3298-28-0](/img/structure/B1369474.png)
N1-(6-Chloropyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine
Overview
Description
The compound “N1-(6-Chloropyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine” is a derivative of pyridine, which is a basic heterocyclic organic compound. It has a chlorine atom substituted at the 6th position of the pyridine ring and two dimethylamino groups attached to an ethane moiety .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through nucleophilic substitution reactions, where the chlorine atom on the pyridine ring acts as a leaving group .Molecular Structure Analysis
The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The presence of the nitrogen makes the ring aromatic. The chlorine atom and the dimethylamino groups are likely to significantly influence the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the electron-withdrawing chlorine atom and the electron-donating dimethylamino groups. The chlorine could potentially undergo nucleophilic substitution reactions, while the amino groups could take part in a variety of reactions, including those involving protonation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar dimethylamino groups and the aromatic pyridine ring could impact its solubility, boiling point, and melting point .Scientific Research Applications
Nitric Oxide Sensing
N1-(6-Chloropyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine and its derivatives have been utilized in the development of nitric oxide sensors. Copper(II) complexes synthesized with N-donor ligands, including N1,N1-dimethylethane-1,2-diamine, have shown the capability to indicate the presence of nitric oxide through the reduction of Cu(II) to Cu(I) in various solvents. This application is crucial in environmental monitoring and medical diagnostics (Kumar, Kalita, & Mondal, 2013).
CO2 Capture
In the context of carbon capture, N1, N2-dimethylethane-1,2-diamine (DMEDA), a related compound, demonstrates potential as an efficient absorbent for CO2. The equilibrium solubility and reaction kinetics of CO2 absorption into aqueous DMEDA solutions have been explored, indicating its viability in environmental applications for reducing atmospheric CO2 levels (Zheng et al., 2020).
Antimicrobial Activity
Schiff base zinc complexes derived from N, N-dimethylethane-1,2-diamine, which is structurally similar to N1-(6-Chloropyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine, have been studied for their antimicrobial activity. These complexes show effectiveness against various microbes, including Staphylococcus aureus, Escherichia coli, and Candida albicans, suggesting potential applications in the development of new antimicrobial agents (Xue, Zhao, Han, & Feng, 2011).
Methyl Migration in Chemical Analysis
The compound has been studied in the context of intramolecular methyl migration, crucial in understanding chemical reactions and molecular transformations. This knowledge aids in the development of novel synthetic pathways and the understanding of reaction mechanisms (Zhang, Yao, & Guo, 2008).
Fluorescence Studies and DNA Binding
Its derivatives have been used in fluorescence studies and DNA binding analysis. For example, fluorescent mixed ligand copper(II) complexes of anthracene-appended Schiff bases, including derivatives of N1,N2-dimethylethane-1,2-diamine, have been investigated for their binding affinity to DNA and nuclease activity, which is significant in the field of biochemistry and molecular biology (Jaividhya et al., 2015).
properties
IUPAC Name |
N-(6-chloropyridin-2-yl)-N',N'-dimethylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3/c1-13(2)7-6-11-9-5-3-4-8(10)12-9/h3-5H,6-7H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJAIQGHMRKCQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=NC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00605670 | |
Record name | N~2~-(6-Chloropyridin-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00605670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(6-Chloropyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine | |
CAS RN |
3298-28-0 | |
Record name | N~2~-(6-Chloropyridin-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00605670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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